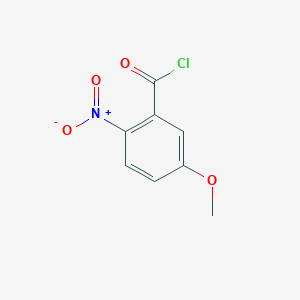

5-Methoxy-2-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63932-00-3 |

|---|---|

Molecular Formula |

C8H6ClNO4 |

Molecular Weight |

215.59 g/mol |

IUPAC Name |

5-methoxy-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C8H6ClNO4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3 |

InChI Key |

LJHNJIGHMDBSEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

The Role of Aryl Acid Chlorides in Chemical Synthesis

Aryl acid chlorides, also known as aroyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.ukwikipedia.org This substitution dramatically increases the electrophilicity of the carbonyl carbon, transforming the relatively placid carboxylic acid into a highly reactive species. libretexts.orgnumberanalytics.com This heightened reactivity makes them exceptional acylating agents, molecules capable of transferring an acyl group (R-C=O) to a nucleophile. simply.sciencenumberanalytics.com

The primary significance of aryl acid chlorides lies in their ability to readily form new chemical bonds. They are pivotal intermediates in the synthesis of a wide array of other functional groups and complex molecules. numberanalytics.comfiveable.me Key transformations include:

Esterification: Aryl acid chlorides react vigorously with alcohols and phenols to produce esters, often at room temperature. libretexts.orgchemguide.co.uk This method is frequently more efficient than direct esterification with carboxylic acids, which typically requires heat and an acid catalyst. chemguide.co.uk

Amide Formation: The reaction with ammonia (B1221849), primary amines, or secondary amines provides a straightforward and effective route to amides. chemguide.co.ukacs.orglibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is fundamental in the synthesis of pharmaceuticals and polymers. fishersci.it

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, aryl acid chlorides can acylate aromatic rings, forming aryl ketones. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is a powerful tool for creating new carbon-carbon bonds and building more complex aromatic systems. numberanalytics.com

Anhydride Synthesis: They can react with carboxylate salts or carboxylic acids to form acid anhydrides. wikipedia.orgchemistrysteps.com

This versatility establishes aryl acid chlorides as indispensable reagents in the synthetic organic chemist's toolkit. numberanalytics.comchemistrysteps.com

The Influence of Nitro and Methoxy Substituents

The reactivity of a benzoyl chloride is not static; it is profoundly influenced by the other substituents present on the aromatic ring. In the case of 5-Methoxy-2-nitrobenzoyl chloride, we have two such groups: a methoxy (B1213986) group (-OCH₃) at position 5 and a nitro group (-NO₂) at position 2.

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects. More importantly for the reactivity of the acid chloride function, it increases the electrophilicity of the carbonyl carbon. By pulling electron density away from the acyl chloride group, it makes the carbonyl carbon even more positive and thus more susceptible to attack by nucleophiles.

The Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group through its resonance effect, where the lone pairs on the oxygen atom can be delocalized into the ring. This effect generally activates the aromatic ring towards electrophilic attack. However, its influence on the acid chloride's reactivity is more nuanced. While it donates electron density to the ring system as a whole, its position relative to the nitro and acyl chloride groups is critical.

In this compound, the strong electron-withdrawing nitro group ortho to the acyl chloride function is expected to be the dominant electronic influence, rendering the compound highly reactive towards nucleophilic acyl substitution.

Research Trajectories for 5 Methoxy 2 Nitrobenzoyl Chloride

Precursor Synthesis Pathways

The primary precursor for this compound is 5-methoxy-2-nitrobenzoic acid. sigmaaldrich.com The synthesis of this key intermediate can be achieved through several strategic pathways, primarily involving nitration and methoxylation reactions.

Routes to 5-Methoxy-2-nitrobenzoic Acid

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. In the context of synthesizing 5-methoxy-2-nitrobenzoic acid, the starting material is typically a substituted benzoic acid.

One common approach involves the nitration of 3-methoxybenzoic acid. However, this reaction can yield a mixture of isomers, and controlling the regioselectivity to favor the desired 2-nitro product is a key challenge. researchgate.net The directing effects of the methoxy and carboxylic acid groups on the aromatic ring influence the position of the incoming nitro group.

A more controlled method involves the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. google.comprepchem.com This intermediate can then undergo further modification to introduce the methoxy group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and minimize the formation of byproducts. prepchem.comtruman.edu For instance, a process for preparing 2-chloro-5-nitrobenzoic acid involves adding o-chlorobenzoic acid to concentrated sulfuric acid, followed by the dropwise addition of nitric acid at a controlled temperature of 30-40°C. google.com This method can achieve a transformation efficiency of about 92%. google.com Another described method involves cooling a solution of o-chlorobenzoic acid in 100% sulfuric acid to below 0°C before adding a mixture of nitric and sulfuric acid, yielding a pure product after recrystallization. prepchem.com

The nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to 5-nitrovanillin (B156571) is another relevant example, showcasing the introduction of a nitro group at a specific position guided by existing substituents. While not a direct route to 5-methoxy-2-nitrobenzoic acid, it illustrates the principles of regioselective nitration on a substituted aromatic ring.

Interactive Data Table: Nitration Conditions for Benzoic Acid Derivatives

| Starting Material | Nitrating Agent | Solvent/Conditions | Key Outcomes | Reference(s) |

| o-Chlorobenzoic Acid | Concentrated HNO₃ / H₂SO₄ | 30-40°C | Forms 2-chloro-5-nitrobenzoic acid with ~92% efficiency. | google.com |

| o-Chlorobenzoic Acid | 80% HNO₃ / 100% H₂SO₄ | Below 0°C | Yields 2-chloro-5-nitrobenzoic acid, recrystallized from boiling water. | prepchem.com |

| Benzoic Acid | Concentrated HNO₃ / H₂SO₄ | Cold temperatures | Produces 3-nitrobenzoic acid, with potential for ortho-product formation if not kept cold. | truman.edu |

| m-Toluic Acid | Nitric Acid | -30 to -15°C | High conversion and selectivity for 2-nitro-3-methylbenzoic acid. | patsnap.com |

| 4-Alkoxybenzoic Acid | 40-80% Nitric Acid | 30-100°C | Selective nitration at the 3-position. | google.com |

Methoxylation is the process of introducing a methoxy group (-OCH₃) onto a molecule. In the synthesis of 5-methoxy-2-nitrobenzoic acid, this often involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the aromatic ring.

A key strategy is the methoxylation of 2-chloro-5-nitrobenzoic acid. sigmaaldrich.com In this reaction, the chlorine atom is displaced by a methoxide (B1231860) ion. This is typically achieved by reacting 2-chloro-5-nitrobenzoic acid with a source of methoxide, such as sodium methoxide, in a suitable solvent. The reaction conditions, including temperature and the choice of base, are critical for achieving a good yield. For example, 2-chloro-5-nitrobenzoic acid can undergo a regioselective amination reaction, which is a related nucleophilic aromatic substitution, indicating the susceptibility of the chloro-substituent to displacement. sigmaaldrich.com

Acyl Chloride Formation Protocols

Once 5-methoxy-2-nitrobenzoic acid has been synthesized, the next step is its conversion to the corresponding acyl chloride, this compound. This transformation is a standard procedure in organic synthesis, and several reagents are commonly employed for this purpose.

Conventional Reagents and Conditions (e.g., Thionyl Chloride, Oxalyl Chloride)

The most widely used reagents for the preparation of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). sigmaaldrich.comnbinno.comgoogle.com

Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride is a common and effective method for synthesizing acyl chlorides. wikipedia.orgchemtube3d.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemtube3d.comchemguide.co.uk The reaction is often carried out by heating the carboxylic acid in neat thionyl chloride or in a suitable solvent. For instance, a general procedure involves heating a mixture of the carboxylic acid and thionyl chloride under reflux. prepchem.com For the synthesis of p-nitrobenzoyl chloride, heating p-nitrobenzoic acid with an excess of thionyl chloride followed by distillation is an effective method. orgsyn.org The reaction can also be catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org

Oxalyl Chloride: Oxalyl chloride is another effective reagent for this conversion and is often considered milder than thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane, at room temperature, often with a catalytic amount of DMF. commonorganicchemistry.comchemicalbook.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating easy removal.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used to convert carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uklibretexts.org PCl₃ reacts to produce the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

Interactive Data Table: Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages | Reference(s) |

| Thionyl Chloride (SOCl₂) | Reflux, neat or with solvent, cat. DMF | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. | Can be harsh for sensitive substrates. | wikipedia.orgchemtube3d.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgprepchem.comorgsyn.org |

| Oxalyl Chloride ((COCl)₂) | Room temp, inert solvent (e.g., DCM), cat. DMF | CO, CO₂, HCl (gaseous) | Milder conditions, gaseous byproducts. | More expensive than thionyl chloride. | wikipedia.orgcommonorganicchemistry.comchemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Cold conditions | POCl₃, HCl | Effective for many carboxylic acids. | Solid byproduct requires separation. | chemguide.co.ukorgsyn.orglibretexts.org |

| Phosphorus Trichloride (PCl₃) | - | H₃PO₃ | - | Liquid byproduct requires separation. | chemguide.co.ukorgsyn.orglibretexts.org |

Advanced Catalytic Approaches

While conventional methods are robust, research into more advanced and efficient catalytic systems for acyl chloride formation is ongoing. The use of catalysts can lead to milder reaction conditions, improved selectivity, and reduced waste.

One area of development is the use of immobilized catalysts. google.com These catalysts can be easily recovered from the reaction mixture by filtration and reused, which lowers costs and reduces waste, making the process more suitable for industrial-scale production. google.com

Another approach involves the use of novel acyl chloride catalysts that can offer catalytic activity comparable to DMF but with easier separation from the product. google.com Such catalysts are designed to have high purity, be stable for storage and transportation, and meet the requirements for distillation purification of the acyl chloride. google.com

Phase transfer catalysts, such as pyridine (B92270), have also been employed to facilitate the synthesis of acyl chlorides like p-nitrobenzoyl chloride from the corresponding carboxylic acid and thionyl chloride. google.com These catalysts can enhance the reaction rate and yield. The use of phosphine (B1218219) derivatives as catalysts in the reaction of fluorinated m-nitrobenzoic acids with chlorinating agents has also been reported. google.com

Phase-Transfer Catalysis in Acyl Chloride Synthesis

Phase-transfer catalysis (PTC) has emerged as a valuable technique in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). ijirset.com This methodology is particularly advantageous in green chemistry as it can enhance reaction rates, improve yields, and reduce the necessity for organic solvents. ijirset.com

In the context of acyl chloride synthesis, PTC is effectively employed to accelerate the reaction and improve efficiency. Research on the synthesis of p-nitrobenzoyl chloride, an analogue of the title compound, demonstrates the efficacy of this approach. By using a phase-transfer catalyst such as pyridine or polyethylene (B3416737) glycol, p-nitrobenzoic acid can be directly converted to p-nitrobenzoyl chloride with thionyl chloride. google.comgoogle.com In these methods, thionyl chloride serves a dual role as both the chlorinating agent and the solvent, which simplifies the process by eliminating the need for a separate solvent and its subsequent recovery. google.com The use of a catalyst facilitates the reaction, leading to high yields and product purity. google.comgoogle.com For instance, using pyridine as a catalyst in the reaction between p-nitrobenzoic acid and thionyl chloride can achieve average yields greater than 98.0% and a chromatographic purity of over 99.6% after distillation. google.com

The general mechanism of PTC in these syntheses involves the catalyst facilitating the transfer of a reactive species between phases, thereby accelerating the rate-limiting step of the reaction. ijirset.comwikipedia.org

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is a primary goal in the synthesis of this compound and its analogues. The purity of the starting materials is a critical factor; using high-grade reagents can significantly increase the yield of the final product. orgsyn.org For example, the synthesis of p-nitrobenzoyl chloride from p-nitrobenzoic acid and phosphorus pentachloride can see yields drop from over 90% to as low as 40-50% if impure reagents are used. orgsyn.org

Several strategies are employed to optimize both yield and purity:

Catalysis : The introduction of a catalyst can lower the reaction temperature, which in turn reduces the formation of by-products and simplifies purification. google.com A patented method for producing high-purity acetyl chloride increased the crude product yield from 91% to over 97% by incorporating a catalyst. google.com Similarly, the catalyzed synthesis of p-nitrobenzoyl chloride using thionyl chloride consistently produces yields exceeding 98%. google.comgoogle.com

Reagent Selection : Thionyl chloride is often preferred over other chlorinating agents like phosphorus pentachloride. Its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. chemguide.co.uk

Purification Techniques : Fractional distillation under reduced pressure is the standard method for purifying acyl chlorides, effectively separating the product from excess reagents and non-volatile impurities. chemguide.co.ukorgsyn.org Recrystallization from solvents like carbon tetrachloride or ligroin can also be employed to obtain a product with high purity. orgsyn.org

Process Control : Controlling reaction parameters such as temperature and time is crucial. For instance, the synthesis of p-nitrobenzoyl chloride with a pyridine catalyst specifies a reaction temperature of 90°C for 12 hours to achieve optimal results. google.com In the synthesis of m-nitrobenzoyl chloride, excess thionyl chloride is removed by distillation at steam bath temperature before the final product is distilled under vacuum, resulting in yields of 90-98%. orgsyn.org

The following table summarizes findings from the synthesis of nitro-substituted benzoyl chlorides, illustrating the impact of different methods on yield and purity.

Table 1: Comparative Synthesis Data for Nitro-Substituted Benzoyl Chlorides

| Compound | Reagents | Catalyst | Yield | Purity | Source |

|---|---|---|---|---|---|

| p-Nitrobenzoyl chloride | p-Nitrobenzoic acid, PCl₅ | None | 90-96% | M.P. 73°C after recrystallization | orgsyn.org |

| p-Nitrobenzoyl chloride | p-Nitrobenzoic acid, SOCl₂ | Pyridine | >98.0% | >99.6% | google.com |

| p-Nitrobenzoyl chloride | p-Nitrobenzoic acid, SOCl₂ | Polyethylene Glycol | >98.0% | >99.6% | google.com |

| m-Nitrobenzoyl chloride | m-Nitrobenzoic acid, SOCl₂ | None | 90-98% | M.P. 33°C | orgsyn.org |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to acyl chloride synthesis. mlsu.ac.in

Solvent Selection and Reduction Strategies

A key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. mlsu.ac.in

Solvent Reduction : A significant green advantage is seen in syntheses where a reagent also functions as the solvent. In the catalyzed synthesis of p-nitrobenzoyl chloride, thionyl chloride acts as both the chlorinating agent and the reaction medium. google.comgoogle.com This approach avoids the need for an additional organic solvent, thereby preventing material loss and energy consumption associated with solvent recovery. google.com

Efficient Workup : The use of thionyl chloride is inherently greener than reagents like PCl₅ because its by-products (SO₂ and HCl) are gases that can be easily removed and trapped, simplifying product isolation and reducing liquid waste. chemguide.co.uk Procedures often involve removing excess thionyl chloride under vacuum, a process that is more environmentally friendly than solvent extraction and subsequent distillation. pjoes.com

Atom Economy and Process Efficiency

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. mlsu.ac.in Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

The standard reaction for producing an acyl chloride from a carboxylic acid and thionyl chloride is:

RCOOH + SOCl₂ → RCOCl + SO₂ + HCl

While this reaction can be highly efficient in terms of percentage yield, its atom economy is inherently less than 100% because it produces the by-products sulfur dioxide and hydrogen chloride. rsc.org All reactions that generate by-products have an atom economy below 100%. rsc.org

Electrophilic Nature of the Acyl Chloride Moiety

The acyl chloride group (-COCl) is the most reactive functional group in this compound, rendering the molecule highly susceptible to nucleophilic attack. The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. This inherent electrophilicity is further intensified by the presence of the nitro group (-NO2) at the ortho position on the benzene (B151609) ring. The nitro group is a powerful electron-withdrawing group, which further reduces the electron density at the carbonyl carbon, thereby enhancing its electrophilic character. This heightened electrophilicity makes the acyl chloride an excellent acylating agent, readily reacting with a variety of nucleophiles. cymitquimica.com

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comunizin.org Initially, a nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. unizin.org Subsequently, the carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comunizin.org

Nucleophilic Acyl Substitution Reactions

The enhanced electrophilicity of the acyl chloride moiety in this compound facilitates a range of nucleophilic acyl substitution reactions, leading to the formation of various derivatives.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, known as aminolysis, is a classic example of nucleophilic acyl substitution. unizin.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Table 1: Examples of Amide Formation from Acyl Chlorides and Amines

| Acyl Chloride | Amine | Product |

| 4-Fluorobenzoyl chloride | Aniline (B41778) | N-(4-Fluorophenyl)benzamide |

| Benzoyl chloride | Benzylamine | N-Benzylbenzamide |

| 3,5-Dimethoxybenzoyl chloride | Aniline | N-(3,5-Dimethoxyphenyl)benzamide |

| This table is illustrative and based on general amide synthesis principles. Specific reaction conditions can influence outcomes. |

Research has shown that the synthesis of amides from acyl chlorides and amines can be efficiently carried out in various solvents, including the bio-based solvent Cyrene™. hud.ac.uk Studies monitoring the reaction of 3-fluorobenzoyl chloride with aniline have demonstrated that the conversion to the corresponding amide is often rapid, occurring in less than five minutes in solvents like DMF, NMP, and acetonitrile (B52724). hud.ac.uk

In a similar fashion to its reaction with amines, this compound undergoes alcoholysis to produce esters. cymitquimica.com The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon. unizin.org The subsequent elimination of hydrogen chloride results in the formation of an ester. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. The formation of esters from carboxylic acids and alcohols is a reversible process, and to drive the reaction towards the product, it is often necessary to remove water or the ester as it is formed. byjus.com

Table 2: General Esterification Reaction

| Acyl Chloride | Alcohol | Product |

| Benzoyl chloride | 2-Propanol | Isopropyl benzoate |

| This table illustrates a general esterification reaction. |

The reactivity of the acyl chloride towards alcohols is a fundamental transformation in organic synthesis, allowing for the introduction of the 5-methoxy-2-nitrobenzoyl group into molecules containing hydroxyl functionalities.

Thiols (R-SH) can also act as nucleophiles, reacting with this compound to yield thioesters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon. The mechanism is analogous to that of reactions with amines and alcohols, involving nucleophilic addition followed by the elimination of the chloride leaving group. Thioesters are important intermediates in various biochemical pathways. libretexts.org

Transformations of the Nitro Group

Beyond the reactivity of the acyl chloride, the nitro group of this compound can undergo significant chemical transformations, most notably reduction.

The nitro group (-NO2) can be reduced to an amino group (-NH2), providing a pathway to synthesize 2-amino-5-methoxybenzoyl derivatives. chemsrc.com This reduction is a crucial transformation as it introduces a new reactive site, the amino group, which can participate in a variety of further chemical modifications. A wide range of reducing agents and methods can be employed for this purpose.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is a widely used and often efficient method for nitro group reduction. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron in acidic media, zinc dust in acidic conditions, or tin(II) chloride are effective for the reduction of nitroarenes. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride is considered a mild reducing agent that can be used in the presence of other reducible functional groups. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. For instance, zinc or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro compounds at room temperature.

Other Reagents: A variety of other reagents have been developed for nitro reduction, including sodium hydrosulfite, sodium sulfide, and more recently, systems like trichlorosilane (B8805176) in the presence of a base. wikipedia.orggoogle.com

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, while lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. |

| Fe/Acid | Acidic conditions | A classic and cost-effective method. |

| Zn/Acid | Acidic conditions | Mild conditions, can be selective. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Often used for selective reductions. commonorganicchemistry.com |

| Hydrazine/Catalyst | Transfer hydrogenation | Can be performed at room temperature. |

Role in Electron-Withdrawing Effects on Reactivity

The presence of a nitro group (-NO2) at the ortho position to the benzoyl chloride functionality significantly influences the compound's reactivity. The nitro group is a potent electron-withdrawing group, exerting its effect through both induction and resonance. tcichemicals.com This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. As a result, this compound is highly reactive towards nucleophiles, readily undergoing nucleophilic acyl substitution reactions.

The electron-deficient nature imparted by the nitro group facilitates attacks by nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding esters, amides, and thioesters. The reactivity of the acyl chloride is a key feature in its application as an intermediate in organic synthesis. cymitquimica.com

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the combined electronic effects of the three substituents: the methoxy group, the nitro group, and the benzoyl chloride group.

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is complex due to the competing directing effects of the substituents. The methoxy group (-OCH3) is an activating group and an ortho-, para-director. Conversely, the nitro group (-NO2) and the acyl chloride group (-COCl) are both deactivating groups and meta-directors. youtube.com

Influence of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are intricately controlled by the electronic and steric properties of its substituents.

Methoxy Group Effects on Aromatic Activation

The methoxy group at the C-5 position is an activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance (a +M effect), which stabilizes the carbocation intermediate formed during electrophilic attack. This activating influence, however, is counteracted by the strong deactivating effects of the nitro and acyl chloride groups. The methoxy group's primary role in this context is to direct potential incoming electrophiles to the ortho and para positions relative to itself.

Nitro Group Effects on Electrophilicity and Rate Constants

The nitro group at the C-2 position has a profound impact on the reactivity of this compound. As a strong electron-withdrawing group, it significantly deactivates the aromatic ring towards electrophilic substitution, thereby lowering the reaction rate. youtube.com The electron-withdrawing nature of the nitro group also increases the acidity of the corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid.

The primary effect of the nitro group is the enhancement of the electrophilicity of the carbonyl carbon of the acyl chloride. This makes the compound an effective acylating agent. The rate of nucleophilic acyl substitution is expected to be significantly higher than that of unsubstituted benzoyl chloride due to the electronic stabilization of the transition state by the ortho-nitro group.

Steric Hindrance Considerations

Steric hindrance in this compound can influence its reactivity. The nitro group at the C-2 position, being adjacent to the acyl chloride functional group, can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon. Similarly, for any potential electrophilic aromatic substitution, the positions adjacent to the existing large groups (nitro and acyl chloride) may be sterically less accessible. This steric crowding can affect the regioselectivity of reactions, favoring attack at less hindered positions. rsc.org

| Substituent | Position | Electronic Effect | Directing Effect (for EAS) | Impact on Reactivity |

| Methoxy (-OCH3) | 5 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Ortho, Para-directing | Activates the ring towards EAS, but this is counteracted by deactivating groups. |

| Nitro (-NO2) | 2 | Strong electron-withdrawing (Resonance and Inductive) | Meta-directing | Deactivates the ring towards EAS, increases electrophilicity of the acyl chloride. |

| Acyl Chloride (-COCl) | 1 | Strong electron-withdrawing (Inductive) | Meta-directing | Deactivates the ring towards EAS, highly reactive towards nucleophiles. |

Chemical Stability and Decomposition Pathways

The stability of this compound is a critical consideration in its handling, storage, and application in synthetic chemistry. The presence of both a methoxy and a nitro group on the benzoyl chloride moiety introduces a complex interplay of electronic and steric effects that influence its reactivity and propensity for decomposition.

Thermal Decomposition Studies

While specific thermal decomposition studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on analogous compounds, particularly 2-nitrobenzoyl chloride. Ortho-nitrated acyl chlorides are known to be thermally sensitive and can undergo energetic decomposition. nih.gov Studies on 2-nitrobenzoyl chloride have revealed that its thermal behavior is highly dependent on the experimental conditions. nih.gov

The decomposition of these types of compounds can be highly exothermic, posing potential risks, especially during processes like distillation where elevated temperatures are employed. nih.gov Research on 2-nitrobenzoyl chloride has shown that the rate of heating has a profound impact on the decomposition process. nih.govresearchgate.net This suggests that slow, controlled heating might lead to a different decomposition profile compared to rapid heating.

The following table, based on data from studies on 2-nitrobenzoyl chloride, illustrates the influence of heating rate on the heat of decomposition.

Table 1: Effect of Heating Rate on the Decomposition of a Related Nitroaromatic Compound

| Heating Rate (°C/min) | Heat of Decomposition (kJ/mol) |

|---|---|

| 2 | -90 |

| 7.5 | -215 |

Data derived from studies on 2-nitrobenzoyl chloride. researchgate.net

Furthermore, the decomposition temperature itself can alter the energetic output of the reaction, as shown in the table below for 2-nitrobenzoyl chloride.

Table 2: Influence of Decomposition Temperature on Heat of Decomposition for a Related Nitroaromatic Compound

| Decomposition Temperature (°C) | Heat of Decomposition (kJ/mol) |

|---|---|

| 150 | -215 |

| 162 | -90 |

Data derived from studies on 2-nitrobenzoyl chloride. researchgate.net

These findings underscore the critical importance of precise temperature control when working with nitro-substituted benzoyl chlorides.

Condition-Dependent Decomposition Mechanisms

The decomposition pathways of this compound are expected to be sensitive to various conditions, including the presence of moisture, catalysts, and the solvent system employed.

One of the primary decomposition routes for acyl chlorides is hydrolysis, which would lead to the formation of the corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. This reaction is facilitated by the presence of water and can be accelerated in polar aprotic solvents that can stabilize the transition state of the nucleophilic attack by water. Therefore, to prevent premature decomposition, anhydrous conditions are highly recommended for the storage and handling of this compound.

The presence of certain metals can also influence the stability of related nitroaromatic compounds. For instance, studies on 2-nitrobenzoyl chloride have demonstrated that the presence of iron can lower the onset temperature of decomposition. researchgate.net This catalytic effect is a significant consideration in the selection of reaction vessels and equipment for processes involving this class of compounds.

The decomposition of 2-nitrobenzoyl chloride has been observed to proceed in either one or two stages, depending on the heating profile applied to the sample. researchgate.net A direct heating of the sample from a lower temperature at a consistent rate resulted in a two-stage decomposition. researchgate.net Conversely, when the sample was heated in stages with preceding calibrations, a single-stage decomposition was observed. researchgate.net This highlights the complexity of the decomposition mechanism and its sensitivity to the thermal history of the material. While direct mechanistic studies on this compound are lacking, it is reasonable to infer that similar condition-dependent decomposition pathways would be operative. The electron-donating methoxy group might influence the electron density of the aromatic ring and potentially affect the stability and decomposition profile compared to the unsubstituted 2-nitrobenzoyl chloride, though further empirical studies are needed to confirm this.

Applications of 5 Methoxy 2 Nitrobenzoyl Chloride in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

5-Methoxy-2-nitrobenzoyl chloride serves as a crucial building block in the creation of intricate organic molecules, finding application in the synthesis of both natural products and precursors to biologically active frameworks. Its utility stems from the reactive benzoyl chloride group, which readily participates in acylation reactions, and the strategically placed methoxy (B1213986) and nitro groups that can be further manipulated to construct complex molecular architectures.

Natural Product Synthesis (e.g., Circumdatin H)

The synthesis of the natural product Circumdatin H, a quinazoline (B50416) alkaloid, can be accomplished using this compound as a key starting material. The process involves the initial conversion of 5-methoxy-2-nitrobenzoic acid to its corresponding acid chloride, this compound. This reactive intermediate is then coupled with an appropriate amino acid derivative. Subsequent chemical transformations, including reduction of the nitro group followed by cyclization, lead to the formation of the quinazoline core structure characteristic of Circumdatin H.

Precursors to Bioactive Scaffolds (e.g., XIAP Inhibitors, Pyrrolobenzodiazepines)

This compound is a vital precursor in the synthesis of various bioactive scaffolds, including inhibitors of X-linked inhibitor of apoptosis protein (XIAP) and pyrrolobenzodiazepines (PBDs). nih.gov

In the context of XIAP inhibitors, this benzoyl chloride derivative is employed to introduce the 5-methoxy-2-nitrobenzoyl moiety into a larger molecular framework. This is often achieved through an acylation reaction with an amine-containing scaffold. The nitro group can then be reduced to an amine, which is a key functional group for the biological activity of many XIAP inhibitors.

Similarly, in the synthesis of pyrrolobenzodiazepines, a class of potent antitumor agents, this compound is used to acylate a proline derivative. nih.gov This step is fundamental in constructing the PBD core structure. The nitro group in the resulting intermediate is subsequently reduced to an amine, which is essential for the DNA-binding properties of these compounds. nih.gov A general synthetic strategy involves the preparation of 1-(4-bromoalkoxy-5-methoxy-2-nitrobenzoyl)pyrrolidines, which are then linked to other heterocyclic systems to generate the final PBD conjugates. nih.gov

Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable reagent for the construction of a variety of heterocyclic compounds.

Quinazoline Derivatives

The synthesis of quinazoline derivatives often utilizes this compound. nih.govnih.govscispace.com A common approach involves the reaction of this compound with an anthranilic acid derivative. This initial acylation is followed by a cyclization reaction, often promoted by heat or a catalyst, to form the quinazoline ring system. The nitro group can be retained or subsequently reduced to an amino group, allowing for further diversification of the quinazoline scaffold.

Benzothiazole (B30560) Derivatives

This compound can be employed in the synthesis of benzothiazole derivatives. mdpi.comjsynthchem.comjyoungpharm.org One synthetic route involves the reaction of this compound with 2-aminothiophenol. The initial acylation of the amino group is followed by a cyclization reaction, typically involving dehydration, to form the benzothiazole ring. The resulting 2-(5-methoxy-2-nitrophenyl)benzothiazole can then be further modified.

Indole (B1671886) Derivatives

The synthesis of certain indole derivatives can be achieved using this compound as a key reagent. openmedicinalchemistryjournal.comnih.govrsc.orgorganic-chemistry.org For instance, in a multi-step sequence, this compound can be used to acylate a suitable precursor, which then undergoes a series of reactions, including a reductive cyclization, to form the indole ring. The presence of the methoxy and nitro groups on the benzoyl ring provides handles for further functionalization of the resulting indole derivative.

Interactive Data Table: Applications of this compound

| Application Category | Specific Example | Key Reaction Type |

| Natural Product Synthesis | Circumdatin H | Acylation, Cyclization |

| Bioactive Scaffolds | XIAP Inhibitors | Acylation, Nitro Reduction |

| Bioactive Scaffolds | Pyrrolobenzodiazepines | Acylation, Nitro Reduction |

| Heterocyclic Synthesis | Quinazoline Derivatives | Acylation, Cyclization |

| Heterocyclic Synthesis | Benzothiazole Derivatives | Acylation, Cyclization |

| Heterocyclic Synthesis | Indole Derivatives | Acylation, Reductive Cyclization |

Benzodiazepine Derivatives

The synthesis of benzodiazepines, a critical class of psychoactive compounds, often relies on the construction of a 2-aminobenzophenone (B122507) core structure. wum.edu.plgoogle.com While direct synthesis from this compound is not commonly documented, a logical and established synthetic pathway involves its use as a key starting material for the required 2-aminobenzophenone precursor.

This synthetic strategy would typically involve two main steps:

Friedel-Crafts Acylation: this compound can serve as an acylating agent in a Friedel-Crafts reaction with an aromatic compound, such as benzene (B151609). This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would introduce the 5-methoxy-2-nitrobenzoyl group onto the aromatic ring, yielding 5-methoxy-2-nitrobenzophenone.

Reduction of the Nitro Group: The resulting nitrobenzophenone can then undergo selective reduction of the nitro group to an amine. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or reduction with metals in acidic media (e.g., tin(II) chloride). This step produces 2-amino-5-methoxybenzophenone.

The 2-amino-5-methoxybenzophenone is a direct precursor to 1,4-benzodiazepine (B1214927) derivatives. Cyclocondensation of this aminoketone with an α-amino acid or its ester, often followed by cyclization, leads to the formation of the characteristic seven-membered diazepine (B8756704) ring. google.com This multi-step approach highlights the utility of this compound in building the necessary framework for these medicinally important compounds.

Role in Cascade and Multicomponent Reactions

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the literature, its chemical nature suggests significant potential for such applications. The reactivity of its two functional groups—the acyl chloride and the nitroaromatic system—can be exploited to design efficient one-pot syntheses.

Multicomponent Reactions (MCRs): Acyl chlorides are well-known participants in MCRs due to their high reactivity with nucleophiles. nih.govresearchgate.netchemistrystudent.com this compound could theoretically be employed in reactions like the Ugi or Passerini reactions, or in novel MCRs designed to incorporate the benzoyl moiety. For instance, it could react with an amine, a carbonyl compound, and an isocyanide in a single pot to generate complex amide derivatives.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Primary Amine | Aldehyde/Ketone | α-Acyloxy amide derivatives |

| This compound | Amine | Isocyanide | α-Acylamino amide derivatives |

Cascade Reactions: Cascade reactions, which involve two or more sequential transformations in a single synthetic operation, could be initiated by the functionalities within this compound. rsc.org The nitro group, in particular, is known to participate in cascade sequences, often following an initial reaction at a different site. rsc.org A plausible cascade could involve an initial nucleophilic acyl substitution at the carbonyl chloride, followed by a subsequent intramolecular reaction involving the nitro group, such as a reduction and cyclization sequence to form heterocyclic systems. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution, which could be part of a designed cascade process.

Integration into Photolabile Protecting Group Architectures (via related benzyl (B1604629) alcohol)

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. wikipedia.org These groups can be cleaved with light, offering spatial and temporal control over the release of a protected functional group. The corresponding alcohol, 5-Methoxy-2-nitrobenzyl alcohol, which can be synthesized from this compound via reduction, is a key component in creating advanced photolabile protecting group architectures.

The synthesis of the alcohol from the acyl chloride is a standard transformation, typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Once formed, 5-Methoxy-2-nitrobenzyl alcohol can be used to protect a variety of functional groups, including carboxylic acids, alcohols, and phosphates, by forming the corresponding esters or ethers.

The key feature of the 2-nitrobenzyl scaffold is its ability to undergo a photochemical rearrangement upon UV irradiation. The generally accepted mechanism proceeds through a Norrish Type II reaction, where intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate. wikipedia.org This intermediate is unstable and rapidly rearranges to release the protected substrate and form a 5-methoxy-2-nitrosobenzaldehyde byproduct.

Table 2: Photochemical Deprotection Mechanism

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | Absorption of a photon (typically UV light) excites the nitro group. | Excited State |

| 2. H-Abstraction | The excited nitro group abstracts a hydrogen atom from the benzylic carbon. | aci-Nitro Intermediate |

| 3. Rearrangement & Cleavage | The aci-nitro intermediate undergoes rearrangement, leading to the cleavage of the C-O bond and release of the protected molecule. | Released Substrate + 5-Methoxy-2-nitrosobenzaldehyde |

The inclusion of the methoxy group at the 5-position is a strategic modification. It shifts the absorption maximum of the chromophore to longer, less-damaging wavelengths (a red-shift). scispace.comnih.gov This is particularly advantageous in biological applications where high-energy UV light can be harmful to cells and other biomolecules. Research has demonstrated that such substitutions can improve the photochemical properties of the protecting group, making the cleavage process more efficient and compatible with sensitive systems. scispace.com

Derivatization Strategies Utilizing/involving 5 Methoxy 2 Nitrobenzoyl Chloride

Formation of Amide and Ester Derivatives for Structural Modification

The primary reactivity of 5-Methoxy-2-nitrobenzoyl chloride lies in its acyl chloride group, which is highly susceptible to nucleophilic acyl substitution. This reaction is widely employed to form stable amide and ester linkages, effectively modifying the structure and properties of various molecules.

The reaction involves the attack of a nucleophile, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol, on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form the corresponding amide or ester. This process is a cornerstone of organic synthesis for creating complex molecules from simpler building blocks.

A specific example is the synthesis of 5-Methoxy-2-nitrobenzamide, which proceeds by first converting 5-methoxy-2-nitrobenzoic acid into its more reactive acid chloride form, this compound, using a reagent like thionyl chloride. chemicalbook.com The resulting acyl chloride is then treated with ammonia (B1221849) to yield the final amide product. chemicalbook.com This same principle applies to a wide range of primary and secondary amines and alcohols, allowing for the creation of a diverse library of derivatives.

Table 1: General Reactions for Amide and Ester Formation This table illustrates the generalized nucleophilic acyl substitution reaction between this compound and common nucleophiles.

| Reactant 1 | Reactant 2 (Nucleophile) | Product Class | General Product Structure |

|---|---|---|---|

| This compound | Amine (R-NH₂) | Amide | N-substituted-5-methoxy-2-nitrobenzamide |

| This compound | Alcohol (R-OH) | Ester | Alkyl 5-methoxy-2-nitrobenzoate |

Advanced Analytical Derivatization Methodologies (e.g., for GC-MS analysis of related compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it requires that analytes be sufficiently volatile and thermally stable to be vaporized and travel through the gas chromatograph without decomposing. weber.hu Many compounds, especially those with polar functional groups like alcohols (—OH) and amines (—NH₂), are not volatile enough for direct GC-MS analysis. jfda-online.com

Chemical derivatization is a critical step to overcome this limitation. Acylation, the process of introducing an acyl group, is a common derivatization strategy. weber.hu Using this compound, the polar and reactive hydrogen atoms of hydroxyl and amino groups are replaced by the much larger, non-polar 5-methoxy-2-nitrobenzoyl group. This conversion into an ester or amide has several benefits for GC-MS analysis:

Increased Volatility: It masks the polar functional groups that cause strong intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte.

Improved Thermal Stability: The resulting ester or amide bond is often more stable at the high temperatures used in the GC injection port.

Enhanced Chromatographic Separation: The derivatives often exhibit better peak shapes and improved separation from other components in a complex mixture. jfda-online.com

Characteristic Mass Spectra: The derivative provides a higher molecular weight ion and often produces predictable, characteristic fragmentation patterns in the mass spectrometer, which can greatly aid in the structural elucidation and confident identification of the original analyte. weber.hu

This methodology allows for the sensitive and accurate analysis of a wide range of otherwise intractable compounds by GC-MS.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-methoxy-2-nitrobenzoic acid |

| 5-Methoxy-2-nitrobenzamide |

| 4-nitrobenzoyl chloride |

| Acetic formic anhydride |

| Acetyl chloride |

| Alcohol |

| Amide |

| Amine |

| Ammonia |

| Aniline (B41778) |

| Arsenic trichloride (B1173362) |

| Benzanilide |

| Benzoyl chloride |

| di-benzyl dicarbonate |

| Ester |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Oxalyl chloride |

| Phosgene |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Phosphorus trichloride |

| Pyridine (B92270) |

| Sodium azide |

| Sodium hydrogen carbonate |

| Sulfur dichloride |

| Sulfur monochloride |

| Thionyl chloride |

Advanced Spectroscopic and Analytical Characterization Methodologies

Applications of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Methoxy-2-nitrobenzoyl chloride. nih.gov Both ¹H NMR and ¹³C NMR spectroscopy provide critical data for confirming the compound's structure.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are indicative of their positions on the benzene (B151609) ring. The protons on the aromatic ring of a related compound, 4-nitrobenzoyl chloride, appear as two doublets around 8.295 ppm and 8.344 ppm in CDCl₃. chemicalbook.com For this compound, the methoxy (B1213986) group protons would be expected to appear as a singlet, typically in the upfield region of the spectrum. For instance, in 5-methoxy-2-(2-nitrophenyl)-benzoxazole, the methoxy protons resonate at a specific chemical shift, aiding in its identification. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methoxy carbon are all diagnostic. In related nitro-substituted benzoyl compounds, the carbon signals provide clear evidence for the substitution pattern. rsc.org For example, the ¹³C NMR spectrum of N-methoxy-N-methyl-4-nitrobenzamide shows characteristic peaks for the carbonyl, aromatic, and methoxy carbons. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.1 | ~125 |

| H4 | ~7.3 | ~120 |

| H6 | ~7.9 | ~130 |

| OCH₃ | ~3.9 | ~56 |

| C1 | - | ~135 |

| C2 | - | ~150 |

| C3 | - | ~125 |

| C4 | - | ~120 |

| C5 | - | ~160 |

| C6 | - | ~130 |

| C=O | - | ~168 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Studies for Nitroaromatics

For nitroaromatic compounds like this compound, both Electron Ionization (EI) and Chemical Ionization (CI) are valuable MS techniques.

EI-MS of nitroaromatics typically shows a prominent molecular ion peak (M⁺) due to the charge-stabilizing nature of the aromatic ring. nih.gov Characteristic fragmentation patterns for nitroarenes include the loss of the nitro group ([M-NO₂]⁺), an oxygen atom ([M-O]⁺, which is often weak), and a nitro radical ([M-NO]⁺). nih.gov

CI-MS, being a softer ionization technique, often results in a strong protonated molecular ion peak ([M+H]⁺), which helps in the unambiguous determination of the molecular weight. nih.gov Common adduct ions, such as [M+C₂H₅]⁺ when using methane (B114726) as the reagent gas, may also be observed. nih.gov Studies on other nitroaromatic compounds have shown that both EI and CI provide complementary information for their detection and identification. nih.gov The fragmentation patterns can be influenced by the type, position, and number of substituents on the nitroaromatic ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent band is expected to be the strong C=O stretching vibration of the acid chloride, typically appearing in the region of 1800 cm⁻¹. uc.edu The nitro group (NO₂) will show two strong stretching vibrations, one asymmetric and one symmetric, around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. uc.edu The C-O stretching of the methoxy group will be observed in the 1300-1000 cm⁻¹ region. uc.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ range. vscht.czlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | ~1800 | Strong |

| NO₂ (Asymmetric Stretch) | ~1550 | Strong |

| NO₂ (Symmetric Stretch) | ~1350 | Strong |

| C-O (Methoxy) | 1300-1000 | Strong |

| Aromatic C-H | 3100-3000 | Medium |

| Aromatic C=C | 1600-1475 | Weak-Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, can effectively separate this compound from its impurities. sielc.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single chromatographic peak. chromatographyonline.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. A GC-MS method can provide both separation and identification of components in a sample. For instance, a GC-MS method has been developed for the determination of benzyl (B1604629) chloride in various matrices. nih.gov Such a method could be adapted for the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methoxy-2-nitrobenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves refluxing 5-methoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) in an inert solvent (e.g., benzene or toluene) under anhydrous conditions . Key parameters include:

- Temperature : Reflux at ~60–80°C for 1–4 hours.

- Catalyst : Addition of a catalytic amount of dimethylformamide (DMF) accelerates the reaction .

- Purification : Excess SOCl₂ is distilled off, and the product is isolated via vacuum distillation or recrystallization.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may irritate the respiratory tract .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

Q. How should this compound be stored to ensure stability?

- Storage Guidelines :

- Keep in a tightly sealed, moisture-free container under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Store at 2–8°C in a dark, dry environment to avoid thermal decomposition or photodegradation .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, nitro at C2). Expected shifts: methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₆ClNO₄ (calculated: 217.5 g/mol) .

Q. How do competing reaction pathways (e.g., hydrolysis vs. acylation) affect the utility of this compound in synthesis?

- Reactivity Analysis :

- Hydrolysis Sensitivity : The acyl chloride group is prone to hydrolysis, forming 5-methoxy-2-nitrobenzoic acid . This necessitates anhydrous conditions during reactions .

- Acylation Efficiency : Reacts efficiently with amines or alcohols to form amides/esters. For example, coupling with aniline derivatives proceeds at room temperature in dichloromethane with >90% conversion .

Q. What are the common by-products or impurities observed during synthesis, and how can they be minimized?

- By-Product Identification :

- Partial Chlorination : Residual benzoic acid due to incomplete reaction. Detectable via TLC (Rf comparison) or HPLC .

- Oxidative By-Products : Nitro group reduction under prolonged heating, leading to amino derivatives.

- Optimization :

- Reagent Purity : Use freshly distilled SOCl₂ to avoid contamination with HCl or S₂Cl₂ .

- Reaction Monitoring : Track progress using in-situ FTIR to detect carbonyl chloride formation .

Data Contradictions and Troubleshooting

Q. Conflicting reports on the thermal stability of this compound: How to reconcile discrepancies?

- Evidence Review : Some studies report decomposition above 100°C , while others describe stability under vacuum distillation at 120°C .

- Resolution : Decomposition rates depend on trace moisture or acidic impurities. Pre-purify starting materials and use high-vacuum distillation (<0.05 mmHg) to minimize degradation .

Q. Why do yields vary significantly when using different chlorinating agents (e.g., SOCl₂ vs. PCl₅)?

- Comparative Analysis :

- SOCl₂ : Preferred for milder conditions and easier by-product (SO₂, HCl) removal .

- PCl₅ : May over-chlorinate or generate phosphorylated impurities, reducing yield .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 217.5 g/mol | |

| Boiling Point | 120°C (0.05 mmHg) | |

| IR C=O Stretch | ~1750 cm⁻¹ | |

| ¹H NMR (Methoxy) | δ 3.8–4.0 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.